1-Amino-2,2,3,4-tetramethylpentan-3-OL
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Overview
Description
1-Amino-2,2,3,4-tetramethylpentan-3-OL is an organic compound with the molecular formula C9H21NO It is a derivative of pentanol, characterized by the presence of an amino group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,2,3,4-tetramethylpentan-3-OL typically involves the reaction of 2,2,4,4-tetramethyl-3-pentanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired amino alcohol. Common reagents used in this synthesis include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,2,3,4-tetramethylpentan-3-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2,2,3,4-tetramethylpentan-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Amino-2,2,3,4-tetramethylpentan-3-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentan-3-OL: A structurally similar compound lacking the amino group.
1-Amino-2,2,4,4-tetramethylpentan-3-OL: Another isomer with a different arrangement of methyl groups.
Uniqueness
1-Amino-2,2,3,4-tetramethylpentan-3-OL is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2,2,3,4-tetramethylpentan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-7(2)9(5,11)8(3,4)6-10/h7,11H,6,10H2,1-5H3 |
InChI Key |
OPJRHIBWMUGZIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(C)(C)CN)O |
Origin of Product |
United States |
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